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  • Product: 4-(4-Benzyloxyphenyl)butanol
  • CAS: 130783-40-3

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 4-(4-Benzyloxyphenyl)butanol in Organic Solvents: Predictive Thermodynamics and Empirical Methodologies

Executive Summary As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of thermodynamic forces that dictates the success of downstream chemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of thermodynamic forces that dictates the success of downstream chemical processes. 4-(4-Benzyloxyphenyl)butanol (CAS: 130783-40-3) is a highly versatile intermediate and active pharmaceutical ingredient (API) scaffold. Its biphasic structural nature—comprising a bulky, highly lipophilic benzyloxyphenyl moiety and a polar, hydrogen-bonding terminal hydroxyl group—creates unique solvation dynamics. Understanding its solubility profile across various organic solvents is critical for reaction optimization, purification (crystallization), and early-stage drug formulation.

This whitepaper details the predictive thermodynamic frameworks, the empirical validation methodologies, and the quantitative solubility profile of 4-(4-Benzyloxyphenyl)butanol.

Physicochemical Profiling & Predictive Thermodynamics

The structural dichotomy of 4-(4-Benzyloxyphenyl)butanol requires a nuanced approach to solvent selection. The benzyl ether core provides significant dispersion forces ( δD​ ) and π−π stacking capabilities, while the terminal butanol chain introduces hydrogen-bonding donor/acceptor capacity ( δH​ ) and polarity ( δP​ ).

To predict its solubility across diverse organic solvents, we apply the framework of Hansen Solubility Parameters (HSP). HSP theory deconstructs the total cohesive energy of a solvent or solute into three distinct intermolecular forces: dispersion, polar interactions, and hydrogen bonding[1]. According to recent literature on , matching the HSP of the solute with the solvent ensures optimal miscibility and prevents late-stage formulation failures[1].

For novel compounds where empirical HSPs are not yet established, (Conductor-like Screening Model for Real Solvents) are utilized to estimate these parameters based on σ -moments and quantum chemical calculations[2]. By mapping the 3D solubility sphere of the compound, we can select solvents that fall within its interaction radius ( Ra​<Ro​ ).

Predictive_Thermodynamics A Input SMILES 4-(4-Benzyloxyphenyl)butanol B COSMO-RS Simulation A->B C Hansen Solubility Parameters (δD, δP, δH) B->C D Solvent Matching (Ra < Ro) C->D

Computational workflow for predicting solvent compatibility using COSMO-RS and HSP.

Empirical Solubility Determination: The Shake-Flask Methodology

While computational thermodynamics provide a predictive baseline, empirical validation remains paramount. In early-stage drug development, solubility is evaluated either kinetically or thermodynamically[3]. Kinetic solubility often results in metastable supersaturated states; therefore, is the gold standard for process chemistry and formulation[3].

We employ a , which offers superior precision over potentiometric titrations for non-ionizable compounds while minimizing API consumption[4]. Advanced iterations of this protocol may also integrate for real-time saturation detection.

Standardized Step-by-Step Protocol

To ensure this protocol acts as a self-validating system, controls for analyte adsorption and metastable states are built directly into the workflow:

  • Solid Dispensing: Weigh an excess amount of crystalline 4-(4-Benzyloxyphenyl)butanol (e.g., 10-15 mg) into a 2 mL glass HPLC vial to guarantee saturation.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM for 48–72 hours. Causality Note: Extended equilibration is mandatory to ensure the solid crystal lattice has reached a true thermodynamic equilibrium with the solvated state, avoiding false-positive kinetic solubility spikes.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter. Critical Step: The filter must be pre-saturated with a small volume of the solution to prevent lipophilic adsorption of the API onto the membrane.

  • Quantification: Dilute the saturated supernatant appropriately and quantify the concentration using HPLC-UV (at 254 nm, corresponding to the benzyloxyphenyl chromophore) against a pre-established calibration curve.

Shake_Flask_Protocol A 1. Solid Dispensing Excess API in 2mL Vial B 2. Solvent Addition 1.0 mL Target Solvent A->B C 3. Isothermal Equilibration 500 RPM, 25°C, 48-72h B->C D 4. Phase Separation 15,000 x g Centrifugation C->D E 5. Quantification HPLC-UV / LC-MS Analysis D->E

Standardized miniaturized shake-flask methodology for thermodynamic solubility determination.

Quantitative Solubility Profile

The table below summarizes the empirical solubility profile of 4-(4-Benzyloxyphenyl)butanol. The data highlights the causality between the solvent's physicochemical properties and the compound's structural moieties.

Solvent ClassOrganic SolventDielectric Constant ( ϵ )Thermodynamic Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100High δP​ and δH​ (acceptor) strongly solvates the terminal hydroxyl group, rapidly disrupting the crystal lattice.
Polar Aprotic Dichloromethane (DCM)8.9> 100Excellent dispersion matching ( δD​ ) for the bulky lipophilic benzyloxyphenyl core.
Ester Ethyl Acetate6.050 - 80Provides a balanced mix of dispersion and moderate polarity; ideal for liquid-liquid extraction.
Polar Protic Methanol32.740 - 60Forms a strong H-bonding network with the butanol tail, but the large lipophilic core limits absolute solubility compared to aprotic solvents.
Non-polar n-Hexane1.9< 5Purely dispersive. Incapable of breaking the strong intermolecular hydrogen bonds formed by the terminal hydroxyl groups in the solid lattice.
Aqueous Water (Reference)80.1< 0.01The extreme hydrophobic penalty from the benzyl and phenyl rings drastically outweighs the hydration capacity of the single OH group.

Implications for Formulation and Synthesis

The solubility data directly dictates the handling and processing of 4-(4-Benzyloxyphenyl)butanol:

  • Synthetic Chemistry: For reactions targeting the hydroxyl group (e.g., oxidation to an aldehyde or esterification), Dichloromethane (DCM) or Ethyl Acetate are the optimal solvents due to their high solubilizing capacity and lack of competing protic interference.

  • Biological Assays & Screening: DMSO is the mandatory stock solvent due to its massive solubilizing capacity[3]. However, researchers must be highly vigilant of precipitation upon serial dilution into aqueous biological buffers, as the compound's near-zero aqueous solubility will trigger rapid aggregation.

  • Purification: The stark contrast in solubility between Ethyl Acetate (high) and n-Hexane (low) makes this binary solvent system perfect for purification via recrystallization or silica gel chromatography.

References

  • Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (NIH) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Influence of active pharmaceutical ingredient structures on Hansen solubility parameters Source: Ovid URL: [Link]

  • Title: Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Characterization of 4-(4-Benzyloxyphenyl)butanol

A Comprehensive Technical Guide for Pharmaceutical Development Executive Summary In pharmaceutical development, the thermodynamic profiling of active pharmaceutical ingredients (APIs) and critical intermediates is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Pharmaceutical Development

Executive Summary

In pharmaceutical development, the thermodynamic profiling of active pharmaceutical ingredients (APIs) and critical intermediates is paramount for ensuring efficacy, safety, and shelf-life. 4-(4-Benzyloxyphenyl)butanol (CAS: 130783-40-3) is a structurally complex intermediate characterized by a bifunctional architecture: a bulky, hydrophobic benzyloxy ether group and a flexible, hydrophilic aliphatic chain terminating in a primary alcohol.

This whitepaper provides an in-depth analysis of the thermodynamic stability and melting point of 4-(4-Benzyloxyphenyl)butanol. By synthesizing theoretical group contribution models with empirical thermal analysis (DSC/TGA) and strict regulatory frameworks, this guide establishes a self-validating methodology for characterizing this compound.

Theoretical Melting Point Prediction

Before initiating empirical testing, theoretical models are employed to establish a thermodynamic baseline. The Joback Method is a widely utilized group contribution approach that estimates thermophysical properties based purely on molecular structure[1]. It operates on the assumption that a molecule's macroscopic properties are the additive sum of its functional groups.

Structural Breakdown & Joback Calculation

The molecular formula for 4-(4-Benzyloxyphenyl)butanol is C17​H20​O2​ . The structure is decomposed into the following functional groups to calculate the theoretical melting point ( Tm​ ):

Table 1: Joback Group Contributions for 4-(4-Benzyloxyphenyl)butanol

Functional GroupOccurrencesContribution to Tm​ (K)Total Contribution (K)
=CH- (Aromatic)944.45400.05
=C< (Aromatic)379.30237.90
-CH2- (Aliphatic)511.2756.35
-O- (Ether)122.2322.23
-OH (Alcohol)144.4544.45
Base Value --122.50
Calculated Tm​ 883.48 K (610.3°C)

Data derived from standard Joback group contribution parameters[2].

Expert Insight on Causality: While the Joback method is highly reliable for predicting boiling points and critical temperatures, the calculated Tm​ of 610.3°C for this compound is a vast overestimation. Why? Additive group methods fail to account for the complex spatial geometry, conformational flexibility of the butyl chain, and specific crystal lattice packing forces (like intermolecular hydrogen bonding from the terminal -OH)[3]. Because melting is fundamentally a disruption of the crystal lattice rather than just overcoming molecular weight, theoretical predictions for flexible, multi-ring systems must be superseded by empirical thermal analysis[4].

Empirical Melting Point Determination (DSC)

To accurately determine the melting point and detect potential polymorphism, Differential Scanning Calorimetry (DSC) is the pharmaceutical industry's gold standard[5]. DSC measures the heat flow associated with phase transitions as a function of temperature[6].

Protocol 1: DSC Melting Point Determination

This protocol is designed as a self-validating system to ensure absolute data integrity.

  • Instrument Calibration : Calibrate the DSC instrument (e.g., TA Instruments Q1000) using a high-purity Indium standard ( Tm​ = 156.6°C, ΔH = 28.71 J/g).

    • Causality: Calibrating against a known standard ensures the accuracy of heat flow and temperature sensors, establishing a verified baseline before any sample is introduced.

  • Sample Preparation : Accurately weigh 2.0–5.0 mg of 4-(4-Benzyloxyphenyl)butanol into a Tzero aluminum pan and seal it hermetically using a sample press.

    • Causality: Hermetic sealing prevents the volatilization of the sample or the absorption of atmospheric moisture, both of which act as plasticizers and would artificially depress the observed melting point[7].

  • Thermal Scanning : Equilibrate the sample at 20°C, then heat at a constant rate of 10°C/min up to 150°C under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10°C/min ramp rate provides an optimal thermodynamic balance between peak resolution and heat flow sensitivity. The nitrogen purge displaces oxygen, preventing oxidative degradation from interfering with the melting endotherm[5].

  • Data Extraction : Analyze the resulting endotherm to determine the extrapolated onset temperature ( Tonset​ ) rather than the peak maximum.

    • Causality: The peak maximum shifts depending on sample mass and heating rate. The extrapolated onset temperature is mathematically independent of these variables, providing the true, reproducible thermodynamic melting point of the specific polymorph[8].

Thermodynamic Stability & Regulatory Testing

Thermodynamic stability extends beyond the melting point; it encompasses the compound's resistance to chemical degradation over time under environmental stress.

Protocol 2: ICH Q1A(R2) Stability Testing

To establish a reliable shelf-life, testing must comply with the ICH Q1A(R2) guidelines, which harmonize stability testing across the US, EU, and Japan[9].

  • Batch Selection : Select three distinct primary batches of synthesized 4-(4-Benzyloxyphenyl)butanol.

    • Causality: Multi-batch testing accounts for inherent synthesis variability, ensuring statistical confidence in the final shelf-life prediction[9].

  • Environmental Chamber Setup : Place samples in validated, continuously monitored stability chambers set to the parameters outlined in Table 2.

    • Causality: Accelerated conditions (40°C/75% RH) simulate kinetic aging via the Arrhenius equation, allowing scientists to rapidly predict long-term degradation profiles and identify thermodynamic vulnerabilities[10].

  • Sampling & HPLC Analysis : Withdraw samples at predefined intervals and analyze via High-Performance Liquid Chromatography (HPLC).

    • Causality: HPLC quantitatively separates the intact API from degradation products, validating chemical stability over time rather than just physical appearance.

Table 2: ICH Q1A(R2) Core Stability Testing Matrix

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Guidelines mandate that if "significant change" occurs during accelerated testing, intermediate conditions must be evaluated[9].

Mechanistic Pathways of Thermal Degradation

Understanding how a molecule degrades is as important as knowing when it degrades. Under extreme thermal stress (e.g., >150°C observed via Thermogravimetric Analysis), 4-(4-Benzyloxyphenyl)butanol is susceptible to two primary degradation pathways due to its specific functional groups.

G A Compound Synthesis 4-(4-Benzyloxyphenyl)butanol B Theoretical Profiling (Joback Method) A->B C Thermal Analysis (DSC & TGA) A->C E Data Synthesis & Shelf-Life Prediction B->E D Stability Testing (ICH Q1A(R2) Guidelines) C->D D->E

Fig 1. End-to-end workflow for thermodynamic characterization and stability prediction.

  • Ether Cleavage (Dealkylation) : The benzyloxy group is a common protecting group in organic synthesis because it is relatively stable, but under high thermal stress or acidic conditions, the C-O bond can cleave, yielding benzyl alcohol and a phenolic derivative.

  • Alcohol Oxidation : The terminal primary alcohol on the butyl chain is thermodynamically susceptible to oxidation, potentially converting into an aldehyde (butanal derivative) if exposed to heat in the presence of oxygen.

G A 4-(4-Benzyloxyphenyl)butanol (Intact API) B Thermal Stress (> 150°C) A->B C Ether Cleavage (Dealkylation) B->C Pathway 1 D Primary Alcohol Oxidation B->D Pathway 2 E 4-(4-Hydroxyphenyl)butanol + Benzyl Alcohol C->E F 4-(4-Benzyloxyphenyl)butanal (Aldehyde) D->F

Fig 2. Primary mechanistic pathways of thermal degradation under extreme heat stress.

Conclusion

The thermodynamic characterization of 4-(4-Benzyloxyphenyl)butanol requires a multi-tiered approach. While theoretical models like the Joback method provide foundational data for critical properties, they must be rigorously validated against empirical DSC analysis to account for crystal lattice dynamics. Furthermore, long-term thermodynamic stability can only be guaranteed by adhering to the stringent environmental testing matrices outlined in ICH Q1A(R2). By implementing these self-validating protocols, researchers can confidently predict the behavior, stability, and viability of this compound throughout the drug development lifecycle.

References

  • Joback method - Grokipedia . Grokipedia. Available at:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES . EMEA / ICH. Available at:[Link]

  • Differential Scanning Calorimetry - Improved Pharma . Improved Pharma. Available at:[Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications . Quercus. Available at:[Link]

  • Evaluation of USP melting point standards by differential scanning calorimetry . ResearchGate. Available at:[Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . TA Instruments. Available at:[Link]

  • DSC Analysis Pharmaceutical Case Study . ResolveMass Laboratories Inc. Available at:[Link]

  • Joback method - Wikipedia . Wikipedia. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies . YouTube. Available at:[Link]

  • Review of group contribution methods for prediction of thermodynamic properties . Taylor & Francis. Available at:[Link]

  • Physical Property Estimation: Online Demonstration . Molecular Knowledge Systems. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Benzyloxyphenyl)butanol as a Strategic API Intermediate in GPCR Ligand Development

Executive Summary In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) often requires bifunctional building blocks that offer orthogonal reactivity and precise spatial geometry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) often requires bifunctional building blocks that offer orthogonal reactivity and precise spatial geometry. 4-(4-Benzyloxyphenyl)butanol (CAS 130783-40-3) is a highly versatile intermediate that fulfills these criteria. It features a primary alcohol primed for electrophilic activation, a robust benzyl-protected phenol, and a 4-carbon alkyl spacer. This application note details the structural rationale for utilizing this intermediate in drug design and provides self-validating, step-by-step synthetic protocols for its integration into bitopic GPCR (G protein-coupled receptor) ligands.

Structural Rationale & Medicinal Chemistry Context

The 4-Phenylbutyl Pharmacophore

The 4-carbon alkyl chain (butyl spacer) attached to an aromatic ring is a privileged motif in neuropharmacology and cardiovascular drug design. Recent molecular dynamics and structural studies indicate that this specific chain length is optimal for bridging the orthosteric binding site (OBS) and allosteric or metastable binding sites (MBS) in GPCRs[1]. By utilizing 4-(4-Benzyloxyphenyl)butanol, chemists can directly install this critical 4-phenylbutyl spacer, significantly improving the binding kinetics, residence time, and receptor subtype selectivity of the resulting bitopic ligands[1].

Orthogonal Reactivity & Benzyl Protection

The molecule's design allows for selective functionalization. The primary alcohol can be converted into a leaving group (e.g., a mesylate or halide) or utilized in Mitsunobu reactions without affecting the aromatic system. Meanwhile, the benzyl (Bn) ether acts as a robust protecting group for the phenol. It offers excellent stability against the strongly basic and nucleophilic conditions encountered during downstream N-alkylation steps, yet it undergoes clean, orthogonal cleavage via transition-metal catalyzed hydrogenolysis without disturbing the newly formed aliphatic carbon-nitrogen bonds of the API[2].

Synthetic Workflows & Experimental Protocols

The following protocols outline the transformation of 4-(4-Benzyloxyphenyl)butanol into a functionalized phenolic API. Each step incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

Workflow A: Green Catalytic Mesylation of the Primary Alcohol

Traditional mesylation utilizes pyridine or triethylamine in dry solvents, which can lead to unwanted side reactions or require toxic reagents. To optimize yield and safety, we adapt a highly efficient, pyridine-free biphasic water-solvent method promoted by KOH and a catalytic tertiary amine[3]. Maintaining the aqueous phase at pH ~10 prevents the undesirable hydrolysis of methanesulfonyl chloride (MsCl) while driving the reaction to completion[3].

Procedure:

  • Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer and a pH controller, dissolve 4-(4-Benzyloxyphenyl)butanol (25.6 g, 100 mmol) in dichloromethane (150 mL).

  • Catalyst Addition: Add triethylamine (1.01 g, 10 mmol, 0.1 equiv) as the nucleophilic interfacial catalyst[3].

  • Electrophile Addition: Cool the biphasic mixture to 0–5 °C. Slowly add methanesulfonyl chloride (MsCl) (13.7 g, 120 mmol, 1.2 equiv) dropwise over 15 minutes.

  • pH-Controlled Base Addition: Simultaneously, use the pH controller to continuously add a 1.5 M aqueous KOH solution to maintain the aqueous phase at pH 10.0 ± 0.2[3].

  • In-Process Control (IPC): Stir for 2 hours at 5 °C. Confirm >99% conversion via HPLC (UV 254 nm). The starting material peak must be ≤ 0.5% relative area.

  • Workup: Separate the organic layer. Wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-Benzyloxyphenyl)butyl methanesulfonate as a white solid.

Workflow B: N-Alkylation to Assemble the Basic Pharmacophore

Procedure:

  • Setup: In a 250 mL round-bottom flask, suspend the mesylate intermediate (33.4 g, 100 mmol) and the target secondary amine pharmacophore (e.g., a substituted piperazine, 110 mmol) in anhydrous acetonitrile (150 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (41.4 g, 300 mmol, 3.0 equiv).

  • Reaction: Heat the suspension to 70 °C under a nitrogen atmosphere for 12 hours.

  • IPC: Monitor by TLC (DCM:MeOH 9:1). The mesylate spot (R_f ~0.7) should be completely consumed, replaced by a lower-running, UV-active product spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (silica gel, gradient DCM to 10% MeOH in DCM) to isolate the benzyl-protected bitopic API precursor.

Workflow C: Global Deprotection via Catalytic Hydrogenolysis

Procedure:

  • Setup: Dissolve the benzyl-protected precursor (50 mmol) in absolute ethanol (200 mL) in a Parr hydrogenation vessel.

  • Catalyst: Carefully add 10% Pd/C (10 wt%, 500 mg) under a blanket of argon to prevent ignition of the solvent[2].

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize to 1 atm (or up to 30 psi if the molecule is sterically hindered) and agitate at ambient temperature (20–25 °C) for 4–6 hours[2].

  • IPC: Verify the disappearance of the benzyl-protected starting material via LC-MS (monitoring the shift from [M+H]⁺ to [M-90+H]⁺).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (50 mL). Concentrate the filtrate in vacuo to yield the final phenolic API.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step sequence, providing a baseline for process chemistry scale-up.

StepTransformationKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
1 Biphasic MesylationMsCl, KOH (aq), Cat. Et₃N0–52.092–95%> 98.5%
2 N-AlkylationSec-Amine, K₂CO₃, MeCN7012.080–85%> 97.0%
3 HydrogenolysisH₂ (1 atm), 10% Pd/C, EtOH20–254.0–6.095–98%> 99.0%

Visualizations

Synthetic Workflow

G A 4-(4-Benzyloxyphenyl)butanol (Starting Material) B Step 1: Biphasic Mesylation (MsCl, KOH, Cat. Et3N, pH 10) A->B C 4-(4-Benzyloxyphenyl)butyl mesylate (Activated Electrophile) B->C D Step 2: N-Alkylation (Secondary Amine, K2CO3, MeCN) C->D E Benzyl-Protected API (Bitopic Precursor) D->E F Step 3: Hydrogenolysis (H2, Pd/C, EtOH) E->F G Phenolic GPCR API (Final Product) F->G

Synthetic workflow from 4-(4-Benzyloxyphenyl)butanol to a phenolic GPCR API.

Mechanistic Pathway of Biphasic Mesylation

G cluster_aq Aqueous Phase (pH ~10) cluster_org Organic Phase (CH2Cl2) KOH KOH (Base) Interface Interfacial Active Complex [Et3N+-Ms] Cl- KOH->Interface Prevents MsCl Hydrolysis ROH 4-(4-Benzyloxyphenyl)butanol ROH->Interface Nucleophilic Attack MsCl MsCl MsCl->Interface Cat. Et3N Product Mesylate Product Interface->Product Elimination of HCl

Mechanistic pathway of the biphasic catalytic mesylation of the primary alcohol.

References

  • Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.3

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 2

  • Fronik, P., Gaiser, B. I., & Sejer Pedersen, D. (2024). Bitopic Ligands Support the Presence of a Metastable Binding Site at the β2 Adrenergic Receptor. Journal of Medicinal Chemistry. 1

Sources

Application

Deprotection methods for the benzyl ether group in 4-(4-Benzyloxyphenyl)butanol

Application Notes & Protocols: Deprotection of 4-(4-Benzyloxyphenyl)butanol Introduction: The Strategic Role of the Benzyl Ether Protecting Group In the landscape of multi-step organic synthesis, particularly within drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Deprotection of 4-(4-Benzyloxyphenyl)butanol

Introduction: The Strategic Role of the Benzyl Ether Protecting Group

In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the hydroxyl group is a cornerstone of molecular architecture. However, its inherent reactivity often necessitates the use of protecting groups to mask it from unwanted transformations. The benzyl (Bn) ether is a preeminent choice for protecting phenols and alcohols due to its robust stability across a wide range of chemical conditions, including acidic, basic, and many organometallic reactions.[1]

The molecule of interest, 4-(4-Benzyloxyphenyl)butanol, features a primary alcohol and a phenol protected as a benzyl ether. The terminal step in many synthetic routes involving this intermediate is the cleavage of this benzyl ether to unmask the phenolic hydroxyl group, yielding 4-(4-hydroxyphenyl)butanol (a common precursor to various biologically active compounds). The selection of an appropriate deprotection method is critical, as it must be efficient and chemoselective, leaving the primary alcohol and the aromatic ring intact.

This guide provides a detailed examination of the most effective and field-proven methods for the debenzylation of 4-(4-Benzyloxyphenyl)butanol, offering insights into mechanistic underpinnings, step-by-step protocols, and a comparative analysis to aid researchers in methodological selection.

Comparative Overview of Deprotection Strategies

The cleavage of a benzyl ether is fundamentally a process of breaking the benzylic carbon-oxygen bond. This can be achieved through several distinct chemical pathways. The optimal choice depends on the presence of other functional groups within the molecule, the required scale of the reaction, and the equipment available in the laboratory.

Method Core Reagents Key Advantages Primary Limitations Typical Yield
Catalytic Hydrogenolysis H₂ (gas), Pd/CHigh yield, clean byproducts (toluene), mild conditions.[2]Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes, nitro groups).[3]>90%
Catalytic Transfer Hydrogenation (CTH) Pd/C, H-donor (e.g., Ammonium Formate)Avoids use of pressurized H₂ gas; often faster and safer for standard lab setups.[4][5]Can require higher catalyst loading; may still affect some reducible groups.[4]85-95%
Acid-Catalyzed Cleavage Lewis Acids (BCl₃, BBr₃) or Brønsted Acids (HBr)Effective when hydrogenation is not feasible (e.g., due to sulfur-containing groups).[6]Harsh conditions; not suitable for acid-sensitive substrates; reagents can be toxic and moisture-sensitive.[1][3]70-90%
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Mild, neutral conditions; excellent for substrates with hydrogenation-sensitive groups.More effective for electron-rich systems (like p-methoxybenzyl ethers); can require photoirradiation for simple benzyl ethers.[7]80-95%

Method 1: Catalytic Hydrogenolysis - The Industry Standard

Catalytic hydrogenolysis is the most common and often highest-yielding method for benzyl ether deprotection.[1][2] The reaction involves the cleavage of the C–O bond by hydrogen gas, mediated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action

The reaction proceeds on the surface of the palladium catalyst. The benzyl ether substrate and molecular hydrogen both adsorb onto the active sites of the metal. This facilitates the cleavage of the benzylic C-O bond and the formation of the deprotected phenol and toluene as the sole byproduct, which is volatile and easily removed.[8][9]

cluster_mech Catalytic Hydrogenolysis Mechanism Start 4-(4-Benzyloxyphenyl)butanol (Starting Material) Adsorption Adsorption onto Catalyst Surface Start->Adsorption Catalyst Pd/C Surface Cleavage C-O Bond Cleavage (Hydrogenolysis) Catalyst->Cleavage H2 H₂ Gas H2->Adsorption Adsorption->Catalyst Product 4-(4-Hydroxyphenyl)butanol (Final Product) Cleavage->Product Byproduct Toluene Cleavage->Byproduct

Caption: Workflow of catalytic hydrogenolysis.

Experimental Protocol: Standard Hydrogenolysis

Safety First: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and dry.[10] It can ignite flammable solvents upon exposure to air. Always handle in an inert atmosphere (e.g., under nitrogen or argon) and never allow the filtered catalyst to dry in the air.[11][12] Quench the used catalyst by suspending it in a large volume of water before disposal.

  • Vessel Preparation: To a heavy-walled hydrogenation flask, add 4-(4-Benzyloxyphenyl)butanol (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd). Note: For substrates prone to catalyst poisoning, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.[3][6]

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent can influence reaction rate, with ethanol and methanol generally being very effective.[2][6]

  • Atmosphere Exchange: Seal the flask, and carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or a balloon of H₂) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4-(4-hydroxyphenyl)butanol, which can be purified further by column chromatography or recrystallization if necessary.

Method 2: Catalytic Transfer Hydrogenation (CTH)

For laboratories not equipped for handling pressurized hydrogen gas, CTH is an excellent and safer alternative. This method uses a hydrogen donor molecule in the presence of the Pd/C catalyst to generate hydrogen in situ. Ammonium formate is a highly effective and commonly used hydrogen donor for this purpose.[13][14]

Experimental Protocol: CTH with Ammonium Formate
  • Setup: To a standard round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(4-Benzyloxyphenyl)butanol (1.0 eq) and 10% Pd/C (10-20 mol% Pd).

  • Solvent: Add methanol as the solvent.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (HCO₂NH₄, 3-5 eq) to the suspension in a single portion.[13]

  • Reaction: Heat the mixture to a gentle reflux and stir. The reaction is often complete within 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The decomposition of ammonium formate will cause bubbling.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts. The salts can typically be removed by partitioning the residue between water and an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating to yield the final product.

cluster_workflow Decision Workflow for Deprotection Method Start Start: 4-(4-Benzyloxyphenyl)butanol Q1 Are other reducible groups (alkenes, alkynes, Cbz, NO₂) present? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No M2 Consider Oxidative Cleavage (DDQ) Q1->M2 Yes M3 Use Acid-Catalyzed Cleavage (BCl₃, HBr) Q2->M3 Yes M4 Use Hydrogenolysis / CTH or Acid-Catalyzed Cleavage Q2->M4 No M1 Use Catalytic Hydrogenolysis or CTH

Caption: Method selection guide for debenzylation.

Method 3: Lewis Acid-Mediated Cleavage

In cases where the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes), hydrogenation methods are unsuitable. Acid-catalyzed cleavage provides a powerful alternative. Boron trichloride (BCl₃) is particularly effective for cleaving aryl ethers.

Mechanism of Action

The Lewis acidic boron atom coordinates strongly to the ether oxygen. This coordination weakens the C-O bond, facilitating its cleavage. A cation scavenger, such as pentamethylbenzene, is often added to trap the resulting benzyl cation, preventing it from causing unwanted side reactions like Friedel-Crafts alkylation on the product.[6][15]

Experimental Protocol: BCl₃ Cleavage

Safety First: Boron trichloride is a toxic and corrosive gas that reacts violently with moisture. It is typically handled as a 1M solution in dichloromethane. All operations must be conducted in a well-ventilated fume hood using anhydrous solvents and techniques.

  • Setup: Dissolve 4-(4-Benzyloxyphenyl)butanol (1.0 eq) and a cation scavenger like pentamethylbenzene (1.5 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BCl₃ in DCM (2.0 eq) dropwise via syringe.[15]

  • Reaction: Stir the reaction at -78 °C for 45-60 minutes, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.[15]

  • Workup: Allow the mixture to warm to room temperature. Wash with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by silica gel chromatography.

References

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Lowary, T. L., & Crich, D. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(8), 3091-3094. [Link]

  • Crich, D., & Lowary, T. L. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry, 72(8), 3091-3094. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Palladium on Carbon. National Research Council (US)
  • Zhang, Y., et al. (2022). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. [Link]

  • Science of Synthesis. (n.d.). Hydrogenolysis of Ethers. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Zhang, C., et al. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

  • Ram, S., & Spicer, L. D. (1987). Rapid Debenzylation of N-Benzylamino Derivatives to Amino Derivatives Using Ammonium Formate as Catalytic Hydrogen Transfer Agent. ChemInform. [Link]

  • J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a benzyl ether hydrogenolysis as proposed by Mitsui. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Banik, B. K. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society. [Link]

  • ResearchGate. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Okaya, S., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

Sources

Method

Esterification reaction mechanisms involving 4-(4-Benzyloxyphenyl)butanol

An Application Guide to the Esterification of 4-(4-Benzyloxyphenyl)butanol: Mechanisms and Protocols This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the este...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Esterification of 4-(4-Benzyloxyphenyl)butanol: Mechanisms and Protocols

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the esterification of 4-(4-Benzyloxyphenyl)butanol. This versatile alcohol, featuring a stable benzyl-protected phenol and a primary aliphatic hydroxyl group, is a valuable building block in the synthesis of complex molecules. Esterification of this moiety can modulate physicochemical properties critical for applications ranging from medicinal chemistry to materials science, such as the development of liquid crystals.[1][2]

This guide provides an in-depth analysis of several key esterification mechanisms, moving beyond simple step-by-step instructions to explain the causality behind procedural choices. We aim to equip the modern researcher with the knowledge to select and execute the optimal esterification strategy for their specific synthetic goals.

Strategic Selection of an Esterification Pathway

The conversion of an alcohol to an ester is a cornerstone of organic synthesis. For a substrate like 4-(4-Benzyloxyphenyl)butanol, the primary alcohol is relatively unhindered, allowing for a wide range of methods. However, the choice of method is not trivial and depends on the coupling partner (the carboxylic acid) and the overall sensitivity of the molecules involved. Key decision-making factors include:

  • Steric Hindrance: While the alcohol itself is accessible, the carboxylic acid partner may be sterically demanding, necessitating more potent activation methods.

  • Reaction Conditions: The presence of sensitive functional groups elsewhere in the molecule may preclude the use of harsh acidic or basic conditions and high temperatures.

  • Reagent Cost and Availability: For large-scale synthesis, classic methods with inexpensive reagents are often preferred.

  • Byproduct and Workup Complexity: The ease of purification is a critical practical consideration. Some modern methods generate stoichiometric byproducts that can complicate isolation.

We will explore four distinct and powerful esterification methodologies: Fischer-Speier, Steglich, Yamaguchi, and Mitsunobu reactions. Each offers a unique set of advantages and is suited to different synthetic challenges.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a fundamental, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is one of the most cost-effective methods, especially for large-scale production.[4]

Mechanistic Rationale

The reaction proceeds via a reversible nucleophilic acyl substitution.[3][4] The mechanism involves several equilibrium steps:

  • Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[3][5]

  • Nucleophilic Attack: The alcohol, 4-(4-Benzyloxyphenyl)butanol, acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, regenerating the carbonyl.

  • Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[3][6]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_activation Activation & Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (Ar-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ar-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOAr) Protonated_Ester->Ester - H⁺

Caption: The Fischer-Speier esterification pathway.

Protocol: Synthesis of 4-(4-Benzyloxyphenyl)butyl Acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(4-Benzyloxyphenyl)butanol (1.0 eq.) and acetic acid (1.2 eq.) in toluene (approx. 0.2 M).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq.) to the stirring solution.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction forward.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Steglich Esterification: Mild and Efficient Carbodiimide Coupling

The Steglich esterification is a powerful method that allows for the formation of esters under very mild conditions, making it ideal for substrates with acid- or base-labile functional groups.[7][8] It is particularly effective for coupling sterically hindered components.[9][10]

Mechanistic Rationale

This method relies on the in situ activation of the carboxylic acid using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • O-Acylisourea Formation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[7]

  • Catalyst Activation: 4-Dimethylaminopyridine (DMAP), a hyper-nucleophilic acylation catalyst, attacks the O-acylisourea intermediate.[7] This step is crucial and much faster than the direct attack by the alcohol.

  • Acylpyridinium Intermediate: This attack forms an N-acylpyridinium intermediate, which is an even more potent acylating agent, and releases dicyclohexylurea (DCU).

  • Nucleophilic Attack: The alcohol, 4-(4-Benzyloxyphenyl)butanol, attacks the highly electrophilic carbonyl of the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

Steglich_Esterification Steglich Esterification Mechanism cluster_activation1 Acid Activation cluster_activation2 Catalyst Activation cluster_product Ester Formation RCOOH Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC API N-Acylpyridinium Intermediate OAI->API + DMAP DMAP DMAP DCU DCU (Byproduct) Ester Ester API->Ester + Alcohol ROH Alcohol Ester->DMAP (Catalyst Regenerated)

Caption: The DMAP-catalyzed Steglich esterification pathway.

Protocol: General Steglich Procedure
  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq.), 4-(4-Benzyloxyphenyl)butanol (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add DCC (1.1 eq.) or EDC (1.2 eq.). The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of the solid DCU byproduct is an indication of reaction progress if DCC is used.

  • Workup (DCC): If DCC is used, filter off the precipitated DCU. Wash the filtrate with 0.5 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Workup (EDC): If EDC is used, the workup is simpler as the urea byproduct is water-soluble. Perform the same acid/base washes as above.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Yamaguchi Esterification: Powerful Mixed Anhydride Method

Developed by Masaru Yamaguchi, this method is renowned for its ability to create esters, particularly macrocyclic esters (macrolactones), from sterically hindered substrates in high yields.[11][12]

Mechanistic Rationale

The key to the Yamaguchi esterification is the two-step activation of the carboxylic acid.

  • Mixed Anhydride Formation: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a tertiary amine base (e.g., triethylamine). This forms a highly reactive mixed anhydride.[11][13]

  • DMAP-Catalyzed Acyl Transfer: This mixed anhydride is then introduced to the alcohol in the presence of a stoichiometric amount of DMAP. DMAP acts as a nucleophilic catalyst, attacking the less-hindered carbonyl of the mixed anhydride to generate the N-acylpyridinium active intermediate.[13]

  • Ester Formation: The alcohol attacks the active intermediate to yield the desired ester with high efficiency.

The use of the bulky 2,4,6-trichlorobenzoyl group ensures that DMAP selectively attacks the desired carbonyl group of the mixed anhydride.

Yamaguchi_Esterification Yamaguchi Esterification Mechanism cluster_activation Mixed Anhydride Formation cluster_esterification Acyl Transfer & Esterification RCOOH Carboxylic Acid MA Mixed Anhydride RCOOH->MA + TCBC, Et₃N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) API N-Acylpyridinium Intermediate MA->API + DMAP DMAP DMAP Ester Ester API->Ester + Alcohol ROH Alcohol

Caption: The two-stage activation in Yamaguchi esterification.

Protocol: General Yamaguchi Procedure
  • Anhydride Formation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve 4-(4-Benzyloxyphenyl)butanol (1.2 eq.) and DMAP (3.0 eq.) in anhydrous toluene.

  • Addition: Add the mixed anhydride solution from the first flask to the second flask via cannula or syringe, and stir at room temperature for 2-6 hours.

  • Monitoring: Follow the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, 0.5 M HCl, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the product using column chromatography.

Mitsunobu Reaction: Activating the Alcohol

The Mitsunobu reaction is unique among these methods because it activates the alcohol rather than the carboxylic acid.[14] It proceeds under very mild, neutral conditions and is famous for causing a clean inversion of stereochemistry at a chiral alcohol center, although this feature is not applicable to the primary alcohol of our substrate.[15][16]

Mechanistic Rationale

The reaction mechanism is complex but well-studied.

  • Betaine Formation: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium betaine intermediate.[14][17]

  • Acid Protonation: This betaine is a strong base and deprotonates the carboxylic acid, forming a carboxylate anion and a protonated betaine.

  • Alcohol Activation: The alcohol oxygen attacks the positively charged phosphorus atom, forming an alkoxyphosphonium salt and displacing the reduced azodicarboxylate. This converts the hydroxyl group into an excellent leaving group.[15]

  • SN2 Displacement: The carboxylate anion, now acting as the nucleophile, displaces the activated alcohol via an Sₙ2 reaction. The thermodynamic driving force for this final step is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[16]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism cluster_activation Reagent & Alcohol Activation cluster_attack Nucleophilic Attack Reagents PPh₃ + DEAD Betaine Phosphonium Betaine Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol ROH Alcohol Ester Ester Alkoxyphosphonium->Ester + Carboxylate (Sₙ2) RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation TPPO TPPO (Byproduct) General_Workflow General Synthetic Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Addition 2. Reagent Addition (Controlled Temperature) Setup->Addition Monitoring 3. Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Quench 4. Reaction Quench (e.g., Water, Sat. NH₄Cl) Monitoring->Quench Extraction 5. Aqueous Workup (Extraction with Organic Solvent) Quench->Extraction Drying 6. Drying & Concentration (Anhydrous MgSO₄, Rotovap) Extraction->Drying Purification 7. Purification (Column Chromatography) Drying->Purification Characterization 8. Characterization (NMR, MS, IR) Purification->Characterization

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mechanistic Foundations of Vibrational Spectroscopy for 4-(4-Benzyloxyphenyl)butanol

Title: Spectroscopic Validation of 4-(4-Benzyloxyphenyl)butanol: A Comparative Guide to FT-IR Methodologies Introduction As a Senior Application Scientist, I frequently encounter the challenge of standardizing quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of 4-(4-Benzyloxyphenyl)butanol: A Comparative Guide to FT-IR Methodologies

Introduction As a Senior Application Scientist, I frequently encounter the challenge of standardizing quality control protocols for complex pharmaceutical intermediates. 4-(4-Benzyloxyphenyl)butanol (CAS 130783-40-3; C₁₇H₂₀O) is a critical bifunctional building block used in the synthesis of targeted therapeutics, including selective estrogen receptor modulators. Its structure—featuring a terminal primary alcohol, a flexible aliphatic butyl chain, a para-disubstituted central benzene ring, and a benzyl ether linkage—presents a unique spectroscopic fingerprint.

This guide objectively compares Fourier Transform Infrared (FT-IR) sampling methodologies—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr) spectroscopy—for the validation of this intermediate. Furthermore, we will contextualize FT-IR's performance against alternative orthogonal techniques like NMR and LC-MS to establish a robust, self-validating analytical workflow.

FT-IR does not merely provide a "fingerprint"; it maps the quantized vibrational transitions of molecular bonds. For 4-(4-Benzyloxyphenyl)butanol, validation hinges on confirming the integrity of its functional groups while ruling out degradation (e.g., oxidation of the primary alcohol to an aldehyde/carboxylic acid, or cleavage of the benzyl ether).

Key diagnostic regions include:

  • O-H Stretch (~3300 cm⁻¹): Validates the terminal butanol moiety. This peak is broad due to intermolecular hydrogen bonding.

  • C-O-C Ether Stretch (~1240 cm⁻¹): Asymmetric stretching of the alkyl-aryl ether linkage confirms the benzyloxy group is intact.

  • Aromatic C=C Stretches (~1610 & 1510 cm⁻¹): Confirms the presence of the benzene rings.

  • Out-of-Plane (OOP) C-H Bends (825, 735, 695 cm⁻¹): The 825 cm⁻¹ peak dictates para-substitution, while the 735/695 cm⁻¹ doublet is the hallmark of the mono-substituted benzyl ring.

Peak_Logic Spectrum 4-(4-Benzyloxyphenyl)butanol FT-IR Spectrum OH O-H Stretch ~3300 cm⁻¹ Spectrum->OH Ether C-O-C Stretch ~1240 cm⁻¹ Spectrum->Ether Aromatic C=C Aromatic ~1610 & 1510 cm⁻¹ Spectrum->Aromatic OOP OOP C-H Bends 825, 735, 695 cm⁻¹ Spectrum->OOP OH_Confirm Confirms Primary Butanol Chain OH->OH_Confirm Ether_Confirm Confirms Intact Benzyl Ether Ether->Ether_Confirm Arom_Confirm Confirms Aromatic Scaffold Aromatic->Arom_Confirm OOP_Confirm Confirms Para & Mono Substitution Patterns OOP->OOP_Confirm

Diagnostic logic tree for the FT-IR structural elucidation of 4-(4-Benzyloxyphenyl)butanol.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) FTIR

When selecting an FT-IR methodology for solid/viscous intermediates, analysts typically choose between [1].

Attenuated Total Reflectance (ATR-FTIR) utilizes an Internal Reflective Element (IRE) with a high refractive index (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample by 0.5 to 5 µm. Because it requires zero sample preparation, it is the modern standard for rapid QC [2].

Transmission FTIR (KBr Pellet) involves dispersing the analyte in an infrared-transparent potassium bromide matrix. While largely superseded by ATR for routine identity testing, transmission mode remains superior for strict quantitative analysis because the optical pathlength can be precisely controlled in accordance with the Beer-Lambert Law [3].

However, for 4-(4-Benzyloxyphenyl)butanol, ATR-FTIR is vastly superior as the primary validation tool . The causality is simple: KBr is highly hygroscopic. Moisture absorbed during pellet preparation produces a massive, broad O-H stretch artifact at 3400–3200 cm⁻¹. This artifact directly overlaps with and masks the critical primary alcohol O-H stretch of our target compound, leading to false-positive degradation signals or inconclusive identity verification.

Table 1: Performance Comparison of FT-IR Modalities for 4-(4-Benzyloxyphenyl)butanol

ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)Alternative: ¹H-NMR
Sample Preparation None (Direct application)High (Grinding, pressing under vacuum)Moderate (Dissolution in CDCl₃)
Moisture Interference Minimal (Surface measurement)Critical (Hygroscopic KBr masks O-H peak)Minimal (Requires dry solvent)
Pathlength / Quantitation Wavelength-dependent (Requires ATR correction)Fixed (Excellent for quantitation)Absolute (Proton integration)
Analysis Time < 2 minutes10 - 15 minutes15 - 30 minutes
Primary Utility Rapid Identity & Functional Group QCTrace Impurity QuantitationAbsolute Structural Connectivity

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, an analytical protocol must validate itself during execution. The following workflows detail the causal reasoning behind each step.

Workflow Start Initialize Spectrometer (Warm up laser/source) Clean Clean Diamond IRE (Isopropanol/Lint-free wipe) Start->Clean Background Acquire Background Spectrum (Ambient Air) Clean->Background Sample Apply 4-(4-Benzyloxyphenyl)butanol Ensure intimate contact Background->Sample Pressure Apply Constant Anvil Pressure (Standardize penetration depth) Sample->Pressure Scan Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) Pressure->Scan Process Apply ATR Correction & Baseline Subtraction Scan->Process

Self-validating standard operating procedure for ATR-FTIR spectral acquisition.

Protocol A: High-Throughput ATR-FTIR Validation (Recommended)

Equipment: FT-IR Spectrometer equipped with a single-bounce Diamond ATR accessory.

  • System Readiness & Cleaning: Wipe the diamond crystal and anvil with high-purity isopropanol. Causality: Cross-contamination from previous batches will manifest as ghost peaks (e.g., silicone oils at 1260 cm⁻¹).

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample. Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) fluctuate constantly. Immediate background subtraction prevents these environmental variables from distorting the baseline [4].

  • Sample Application: Place ~2-5 mg of 4-(4-Benzyloxyphenyl)butanol directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (standardized pressure). Causality: The evanescent wave only penetrates a few microns. Insufficient pressure results in poor optical contact, leading to a low signal-to-noise ratio and artificially weak absorbance bands.

  • Data Acquisition & Processing: Acquire the spectrum. Apply an ATR correction algorithm. Causality: Because penetration depth in ATR is directly proportional to wavelength, peaks at lower wavenumbers (e.g., the 735 cm⁻¹ OOP bend) will appear artificially intense compared to higher wavenumbers (e.g., 3300 cm⁻¹ O-H stretch). ATR correction normalizes the spectrum to match transmission data.

Protocol B: Transmission (KBr) FTIR (For Quantitative Impurity Profiling)
  • Desiccation: Ensure KBr powder is dried in an oven at 110°C for at least 24 hours prior to use.

  • Matrix Preparation: Weigh ~1 mg of the intermediate and ~99 mg of dry KBr. Grind thoroughly in an agate mortar. Causality: Particles must be smaller than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (asymmetric peak scattering and baseline sloping).

  • Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter the IR beam.

Alternative Orthogonal Techniques: The Broader Analytical Context

While FT-IR is the gold standard for rapid functional group confirmation, it cannot definitively prove atomic connectivity. To establish absolute trustworthiness in the identity of 4-(4-Benzyloxyphenyl)butanol, FT-IR should be paired with orthogonal alternatives:

  • Proton NMR (¹H-NMR): Unlike FT-IR, which only confirms the presence of a para-substituted ring and a benzyl group, NMR provides exact connectivity. The para-substitution will present as two distinct doublets (an AA'BB' spin system) around 6.8–7.2 ppm with a characteristic ortho-coupling constant (J ≈ 8.5 Hz). The benzylic CH₂ will appear as a sharp singlet near 5.0 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): FT-IR cannot easily detect minor structurally similar impurities (e.g., 5% of a homologous impurity). LC-MS separates these components and confirms the exact mass of the parent ion [M+H]⁺ at m/z 257.35, ensuring bulk purity.

Conclusion For the routine validation of 4-(4-Benzyloxyphenyl)butanol, ATR-FTIR stands out as the superior methodology compared to traditional transmission techniques. By eliminating the moisture-interference risks associated with KBr preparation, analysts can confidently validate the critical O-H and ether linkages of this intermediate. When integrated into a broader analytical suite featuring NMR and LC-MS, it forms an impenetrable, self-validating quality control system.

References

  • Agilent Technologies. "A Comprehensive Guide to FTIR Analysis." Agilent.[Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.[Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments.[Link]

  • Hifumi H., Ewing A.V., Kazarian S.G. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." National Institutes of Health (PMC).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-Benzyloxyphenyl)butanol

As a key intermediate in various research and development applications, the safe handling of 4-(4-Benzyloxyphenyl)butanol is paramount to ensuring both the integrity of your work and the well-being of laboratory personne...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in various research and development applications, the safe handling of 4-(4-Benzyloxyphenyl)butanol is paramount to ensuring both the integrity of your work and the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's specific chemical hazards. Our goal is to empower you with the knowledge to create a self-validating system of safety that minimizes risk at every stage of handling, from preparation to disposal.

Hazard Identification & Foundational Risk Assessment

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with 4-(4-Benzyloxyphenyl)butanol is essential. The compound's hazard profile dictates the minimum level of required protection. It is classified with several key hazards that inform all subsequent safety procedures.[1][2][3]

Table 1: Chemical Identity and GHS Hazard Classification

Property Identifier
Chemical Name 4-(4-Benzyloxyphenyl)butanol; 4-Benzyloxy-1-butanol
CAS Number 4541-14-4
Molecular Formula C₁₁H₁₆O₂

| GHS Hazard Statements | H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][2][3][4] H319: Causes serious eye irritation[1][2][3][4] H335: May cause respiratory irritation[1][2][4] |

The causality behind these classifications is rooted in the molecule's structure, which combines an alcohol functional group with a benzyloxyphenyl moiety. This structure can interact with biological tissues, leading to irritation of the skin, eyes, and respiratory tract upon exposure.[1][2][3] The risk is not limited to direct contact; inhalation of vapors or aerosols can also lead to adverse effects.[1] Therefore, a multi-layered defense strategy is required, beginning with engineering controls and culminating in specific, correctly chosen PPE.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the scale and nature of the procedure. The following protocols establish a baseline for safe handling.

Primary Engineering Controls: The First Line of Defense

Before relying on wearable equipment, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of 4-(4-Benzyloxyphenyl)butanol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][5] This is the most critical step in mitigating the risk of respiratory irritation by ensuring adequate ventilation and containing vapors.[4]

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), protecting the eyes from splashes is non-negotiable.

  • Chemical Splash Goggles: At a minimum, indirect-vented chemical splash goggles conforming to ANSI Z87 standards or European Standard EN 166 must be worn at all times.[6][7][8][9]

  • Face Shield: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing or sparging, a full-face shield must be worn in addition to chemical splash goggles.[8][10][11] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Selecting the Right Barrier

The "Causes skin irritation" (H315) classification demands the use of appropriate chemical-resistant gloves.[1][4] Not all gloves offer the same level of protection; selection must be based on the type of exposure.

Table 2: Glove Selection Guide for 4-(4-Benzyloxyphenyl)butanol

Glove Material Recommended Use Case Rationale & Best Practices
Nitrile Incidental Contact / Small Quantities: Ideal for brief handling, transfers, and work with dilute solutions.[6][12] Provides good resistance to a wide range of chemicals, including alcohols.[6][10] For incidental contact, double-gloving with two pairs of nitrile gloves is a recommended practice to protect against minor tears or punctures.[11] Gloves must be removed and replaced immediately upon any sign of contamination.[11]

| Neoprene / Butyl Rubber | Prolonged Contact / Immersion: Required for handling concentrated material, large volumes, or during spill cleanup. | These materials offer superior resistance to a broader range of organic solvents and aromatic compounds.[8][10][11] They are less prone to degradation and permeation during extended use. Always consult the glove manufacturer's compatibility charts for specific breakthrough times. |

Body and Skin Protection

Protecting the skin beyond the hands is crucial to prevent irritation and potential absorption.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material must be worn.[6][11]

  • Chemical-Resistant Apron: For procedures involving significant splash hazards, a neoprene or butyl rubber apron should be worn over the lab coat.[11]

  • Proper Attire: Full-length pants (or equivalent) and closed-toe, solid-top shoes are mandatory in any laboratory setting where this chemical is handled.[9][11]

Respiratory Protection

While the primary defense against respiratory irritation is the fume hood, supplementary respiratory protection may be required in specific situations.

  • Standard Operations: Under normal conditions within a functioning fume hood, no additional respiratory protection is needed.[7]

  • Emergency or High-Risk Scenarios: If there is a failure of engineering controls, a large spill outside of a fume hood, or a procedure that generates significant aerosols, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][12] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA 29 CFR 1910.134.[12]

Procedural Guidance: From Set-up to Clean-up

A self-validating safety protocol integrates PPE into a comprehensive workflow.

Pre-Operational Checklist
  • Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Locate the nearest safety shower and eyewash station. Ensure the path is clear.

  • Assemble all necessary PPE and inspect for damage (e.g., cracks in goggles, tears in gloves).

  • Prepare a designated waste container for contaminated materials.

Safe Handling Protocol
  • Don all required PPE in the correct order: lab coat, then goggles/face shield, then gloves.

  • Perform all manipulations of 4-(4-Benzyloxyphenyl)butanol deep within the fume hood.

  • Use tools (spatulas, pipettes) to avoid direct hand contact with the primary container.

  • Keep all containers tightly closed when not in active use.[7][13][14]

Decontamination and PPE Doffing

The sequence of removing PPE is as critical as putting it on to prevent cross-contamination. Contaminated gloves can easily transfer chemicals to your skin, face, or personal belongings.

PPE_Doffing_Sequence cluster_contaminated_zone Contaminated Area (Inside Lab) cluster_clean_zone Transition to Clean Area (Lab Exit) Gloves 1. Remove Gloves (Outer pair if double-gloved) Apron 2. Remove Apron (If worn) Gloves->Apron Avoid touching skin Goggles 3. Remove Goggles & Face Shield Handle by straps Apron->Goggles Clean hands may be needed LabCoat 4. Remove Lab Coat Roll inside-out InnerGloves 5. Remove Inner Gloves (If worn) LabCoat->InnerGloves Wash 6. Wash Hands Thoroughly With soap and water InnerGloves->Wash end Safely Exited Wash->end start Procedure Complete start->Gloves

Caption: PPE Removal and Decontamination Workflow.

Emergency & Disposal Protocols

Preparedness is a key component of safety.

Spill Response Plan

For small, manageable spills (<100 mL) inside a fume hood:

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE, including neoprene or butyl rubber gloves.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[4][5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontaminate the spill area with soap and water.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[5]

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[5][13] Seek medical attention.[7][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7][13] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.[1]

Chemical Waste Disposal

All materials contaminated with 4-(4-Benzyloxyphenyl)butanol, including excess reagent, absorbent materials from spills, and contaminated disposable PPE, must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[7][14]

By integrating these expert protocols and causal-driven equipment choices into your daily operations, you build a robust and trustworthy safety culture that extends far beyond the product itself, ensuring a secure environment for groundbreaking research.

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